N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound that features a brominated aromatic ring and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves the bromination of a suitable aromatic precursor followed by the introduction of the cyclopropylmethoxy group. The final step involves the formation of the cyclopropanamine moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable processes such as continuous flow chemistry or batch processing. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions: N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The brominated aromatic ring and cyclopropylmethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its binding affinity and interaction with biological targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- N-[(3-Bromo-2-methoxyphenyl)methyl]cyclopropanamine
- 3-Bromo-N-cyclopropyl-2-methoxybenzenemethanamine
Comparison: Compared to similar compounds, N-{[3-Bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the cyclopropylmethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-3-1-2-11(8-16-12-6-7-12)14(13)17-9-10-4-5-10/h1-3,10,12,16H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDWNTWDRRVRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.